4-Nitrosoantipyrine

Description

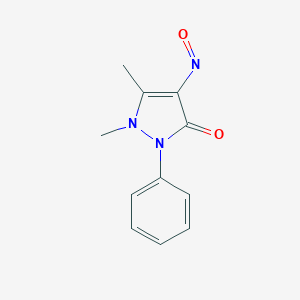

Structure

3D Structure

Properties

IUPAC Name |

1,5-dimethyl-4-nitroso-2-phenylpyrazol-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O2/c1-8-10(12-16)11(15)14(13(8)2)9-6-4-3-5-7-9/h3-7H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEODZSWSXNQPQL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80237079 |

Source

|

| Record name | 4-Nitrosoantipyrine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80237079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885-11-0 |

Source

|

| Record name | Nitrosoantipyrine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885-11-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Nitrosoantipyrine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000885110 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ANTIPYRINE, 4-NITROSO- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163932 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Nitrosoantipyrine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80237079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-dimethyl-4-nitroso-1-phenyl-3-pyrazolin-5-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.765 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-NITROSOANTIPYRINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6E87K64L4I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Nitrosoantipyrine: Chemical Properties, Structure, and Analysis

Executive Summary: This technical guide provides a comprehensive scientific overview of 4-Nitrosoantipyrine, a significant C-nitroso derivative of the analgesic drug antipyrine. Primarily aimed at researchers, medicinal chemists, and drug development professionals, this document delves into the molecule's structural characteristics, physicochemical properties, synthesis, and analytical characterization. By integrating foundational chemical principles with practical, field-proven methodologies, this guide serves as an essential resource for professionals working with or encountering this compound in pharmaceutical synthesis and metabolic studies.

Introduction: Significance and Context

This compound (CAS No. 885-11-0) is a molecule of interest in pharmaceutical sciences, primarily recognized as a key intermediate in the synthesis of 4-aminoantipyrine and as a potential metabolite.[1][2] Its parent compound, antipyrine (phenazone), has a long history as an analgesic and antipyretic agent.[3] The introduction of a nitroso (-N=O) group at the C4 position of the pyrazolone ring creates a distinct chromophoric system and significantly alters the molecule's chemical reactivity and biological profile.

From a drug development perspective, the study of C-nitroso compounds is critical. While distinct from the more widely publicized N-nitrosamine impurities, C-nitroso compounds can exhibit direct genotoxicity, making their characterization and control imperative. Understanding the synthesis, stability, and analytical detection of this compound is therefore crucial for ensuring the quality and safety of related active pharmaceutical ingredients (APIs). This guide provides the foundational knowledge required to handle, synthesize, and analyze this compound with scientific rigor.

Chemical Structure and Nomenclature

The structural identity of a molecule is the cornerstone of its chemical behavior. This compound is a heterocyclic compound built upon a pyrazolone core.

-

IUPAC Name: 1,5-dimethyl-4-nitroso-2-phenylpyrazol-3-one[4]

-

CAS Number: 885-11-0[4]

-

Molecular Formula: C₁₁H₁₁N₃O₂[4]

-

Synonyms: Nitrosoantipyrine, 4-Nitrosoantipyrin, 1-Phenyl-2,3-dimethyl-4-nitroso-5-pyrazolone[4][5]

The molecule's structure features several key functional groups that dictate its properties:

-

Pyrazolone Ring: A five-membered heterocyclic ring that forms the core scaffold.

-

Amide Carbonyl Group (C=O): Contributes to the molecule's polarity and potential for hydrogen bonding.

-

Nitroso Group (N=O): Attached to a carbon atom (C-nitroso), this group is a strong chromophore, responsible for the compound's characteristic color, and is the site of key chemical reactivity.

-

Phenyl Ring: A bulky, non-polar group attached to one of the ring nitrogens.

-

Methyl Groups: Two methyl groups attached to the pyrazolone ring at the N1 and C5 positions.

Caption: 2D Chemical Structure of this compound.

Physicochemical Properties

A summary of the core physicochemical properties of this compound is essential for its practical handling, formulation, and analysis. The data compiled below are derived from various chemical databases and supplier information.

| Property | Value | Reference(s) |

| Molecular Weight | 217.22 g/mol | [4] |

| Appearance | Dark Green Solid | [6] (Implied by color of solutions) |

| Melting Point | >168 °C (with decomposition) | [1] |

| Boiling Point | 306.5 °C at 760 mmHg | [1] |

| Density | 1.26 g/cm³ | [1] |

| Solubility | Slightly soluble in Chloroform and Methanol | [1] |

| XLogP3 | 0.2 | [1][4] |

| Hydrogen Bond Donors | 0 | [1] |

| Hydrogen Bond Acceptors | 4 | [1] |

Synthesis of this compound

This compound is typically prepared via electrophilic nitrosation of antipyrine. This reaction leverages the electron-rich nature of the C4 position on the pyrazolone ring, which is activated towards attack by an electrophilic nitrosating agent.

Expertise & Experience: The "Why" Behind the Method The most common and cost-effective nitrosating agent is nitrous acid (HNO₂). However, nitrous acid is unstable and is therefore generated in situ by reacting sodium nitrite (NaNO₂) with a strong acid, such as sulfuric acid (H₂SO₄) or a weaker acid like acetic acid.[1][3] The acid protonates the nitrite ion, which then forms the highly electrophilic nitrosonium ion (NO⁺) or a related carrier. The reaction is exothermic and must be conducted at controlled, often reduced, temperatures (e.g., 0-5 °C) to prevent the thermal decomposition of nitrous acid and to minimize the formation of side products.[1]

Caption: Synthetic workflow for this compound via nitrosation.

Experimental Protocol: Synthesis from Antipyrine

The following protocol is a generalized procedure based on established methods.[1][2][7]

-

Dissolution of Antipyrine: In a reaction vessel equipped with a stirrer and a cooling bath, dissolve antipyrine in an aqueous solution of sulfuric acid (e.g., 50% H₂SO₄) or glacial acetic acid. Cool the solution to 0-5 °C with constant stirring.

-

Preparation of Nitrite Solution: In a separate beaker, prepare an aqueous solution of sodium nitrite.

-

Nitrosation Reaction: Add the sodium nitrite solution dropwise to the cooled antipyrine solution. The rate of addition must be carefully controlled to maintain the reaction temperature below 5 °C. A color change to deep green is typically observed as the product forms.

-

Reaction Monitoring: The reaction can be monitored for completion by testing for the presence of excess nitrous acid using potassium iodide-starch paper (a blue-black color indicates excess nitrous acid).

-

Isolation: Once the reaction is complete, continue stirring in the cold for a short period (e.g., 30 minutes). The this compound product, being poorly soluble under these conditions, will precipitate.

-

Purification: Collect the solid product by filtration, wash with cold water to remove residual acid and salts, and dry under vacuum. Recrystallization from a suitable solvent like ethanol can be performed for further purification if necessary.

Spectroscopic and Analytical Characterization

Robust analytical characterization is essential to confirm the identity, purity, and structure of this compound. A combination of chromatographic and spectroscopic techniques is employed.

High-Performance Liquid Chromatography (HPLC)

HPLC is the cornerstone technique for assessing the purity of this compound and for quantifying it in reaction mixtures or biological matrices. A reverse-phase method is typically suitable.

Expertise & Experience: Method Rationale Reverse-phase chromatography, using a non-polar stationary phase (like C18) and a polar mobile phase, is the method of choice. This compound is a moderately polar organic molecule, making it well-suited for retention and separation on a C18 column. The mobile phase, typically a mixture of water and a polar organic solvent like acetonitrile or methanol, allows for the elution of the compound.[8] An acid, such as phosphoric or formic acid, is often added to the mobile phase to suppress the ionization of any residual silanol groups on the column, thereby ensuring sharp, symmetrical peaks. Formic acid is preferred for LC-MS applications as it is volatile.[8]

Protocol: Purity Analysis by RP-HPLC

-

Column: C18, 5 µm, 4.6 x 250 mm (or similar)

-

Mobile Phase: A gradient or isocratic mixture of Acetonitrile and Water containing 0.1% Phosphoric Acid or Formic Acid.[8]

-

Flow Rate: 1.0 mL/min

-

Detection: UV detector, wavelength set at a λmax of the compound (e.g., ~385 nm).[6]

-

Injection Volume: 10 µL

-

Sample Preparation: Dissolve the sample in the mobile phase or a suitable solvent like methanol to a known concentration (e.g., 1 mg/mL).

Spectroscopic Characterization

UV-Visible Spectroscopy: Due to the extended conjugation involving the phenyl ring, pyrazolone system, and the nitroso group, this compound is a strong absorber of UV-visible light. Its visible absorption is responsible for its green color. A distinct absorption maximum (λmax) has been reported in the visible region at approximately 385 nm .[6]

Infrared (IR) Spectroscopy: The IR spectrum provides definitive evidence for the presence of key functional groups. While a full spectrum is available in dedicated databases, the expected characteristic absorption bands include:[4][9]

-

~1660-1680 cm⁻¹: A strong band corresponding to the C=O (amide) stretching vibration.

-

~1500-1550 cm⁻¹: A band associated with the N=O (nitroso) stretching vibration.

-

~3000-3100 cm⁻¹: C-H stretching vibrations from the aromatic phenyl ring.

-

~1400-1600 cm⁻¹: Several bands corresponding to C=C stretching within the aromatic and pyrazolone rings.

-

~2850-2960 cm⁻¹: C-H stretching from the methyl groups.

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight and can provide structural information through fragmentation patterns. For this compound (C₁₁H₁₁N₃O₂), the expected exact mass is 217.0851 g/mol .[1] In techniques like GC-MS or LC-MS, a molecular ion peak [M]⁺ at m/z 217 would be expected, along with characteristic fragment ions.[4][9]

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure. While specific, published spectral data is not widely available, the expected signals in a ¹H NMR spectrum can be predicted:

-

~7.2-7.8 ppm: A multiplet integrating to 5 protons, corresponding to the phenyl ring.

-

~3.2-3.5 ppm: A singlet integrating to 3 protons for the N-CH₃ group.

-

~2.2-2.5 ppm: A singlet integrating to 3 protons for the C-CH₃ group.

In the ¹³C NMR spectrum, one would expect to see 11 distinct signals, including a signal for the carbonyl carbon (~160-170 ppm), signals for the aromatic carbons (~120-140 ppm), and signals for the two methyl carbons (~15-35 ppm).

Biological Context and Safety Considerations

This compound is not only a synthetic intermediate but also a compound of toxicological interest. Studies have shown that it can be directly mutagenic in certain assays, a property attributed to the C-nitroso functional group. This genotoxic potential underscores the importance of controlling its presence as an impurity in any pharmaceutical product derived from its synthesis pathway. Professionals in drug development must be aware of these potential hazards and employ validated, sensitive analytical methods to ensure that levels of such impurities are well below safety thresholds established by regulatory agencies.

Conclusion

This compound is a structurally distinct derivative of antipyrine with significant relevance in synthetic and analytical pharmaceutical chemistry. Its well-defined synthesis via electrophilic nitrosation and its unique spectroscopic signature make it a readily characterizable molecule. This guide has provided a detailed framework covering its structure, properties, synthesis, and analysis, grounded in established scientific principles. For researchers and drug development scientists, a thorough understanding of these technical aspects is paramount for leveraging this compound as a synthetic intermediate while mitigating any potential safety risks associated with its genotoxic profile.

References

-

SIELC Technologies. Separation of this compound on Newcrom R1 HPLC column. Available from: [Link].

-

LookChem. This compound. Available from: [Link].

-

Eureka | Patsnap. Continuous preparation method of this compound. Available from: [Link].

-

Eureka | Patsnap. Synthesis process of 4-amino antipyrine product and preparation method. Available from: [Link].

-

Alfa Chemical Co., Ltd. Synthesis method of 4-aminoantipyrine. (2021-10-24). Available from: [Link].

-

GSRS. This compound. Available from: [Link].

- Google Patents. CN106632049A - Synthesis process of 4-amino antipyrine product and preparation method...

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 13443, Nitrosoantipyrine. Available from: [Link].

-

ACS Publications. Optimization of Nitrosation Reaction for Synthesis of 4-Aminoantipyrine by Response Surface Methodology and Its Reaction Mechanism. (2022-11-02). Available from: [Link].

-

ResearchGate. UV–Vis spectra of 4-nitroso-antipyrine in the presence of a-CD. Available from: [Link].

-

ResearchGate. UV–Vis spectra of 4-nitroso-antipyrine in the presence of a-CD. Available from: [Link].

-

PubMed. UV-vis, IR and (1)H NMR spectroscopic studies of some Schiff bases derivatives of 4-aminoantipyrine. Available from: [Link].

-

PECSA Analytical. Spectroscopy. Available from: [Link].

-

ACS Publications. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Available from: [Link].

-

ACS Publications. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. (2010-04-16). Available from: [Link].

-

Parisis, D. M., & Rao, G. S. (1988). Mutagenicity of 4-aminoantipyrine and this compound, the C-nitroso derivative of antipyrine. Mutation research, 206(3), 317–326. Available from: [Link].

-

Bull. Soc. Chim. Belges. Ultraviolet and Infrared Spectra of Some Nitrosamines. Available from: [Link].

-

PubChemLite. This compound (C11H11N3O2). Available from: [Link].

-

National Center for Biotechnology Information. Development and Validation of four Nitrosamine Impurities Determination Method in Medicines of Valsartan, Losartan, and Irbesartan with HPLC-MS/MS (APCI). Available from: [Link].

-

ResearchGate. (PDF) High-Pressure Liquid Chromatographic Analysis of Carcinogenic N-Nitroso Derivatives of Piperazine Resulting from Drug-Nitrite Interactions. (2025-08-09). Available from: [Link].

-

ResearchGate. Infrared spectrum of 4-aminoantipyrine and its metal complexes. Available from: [Link].

-

PubMed. Development and Validation of four Nitrosamine Impurities Determination Method in Medicines of Valsartan, Losartan, and Irbesartan with HPLC-MS/MS (APCI). Available from: [Link].

-

Journal of Pharmaceutical Research. Quantification and Validation of a HPLC-UV Method for Simultaneous Analysis of Nitrosoamine Impurities (NDMA, NDEA and NDIPA) in Losartan. Available from: [Link].

-

ResearchGate. (a) 1 H NMR, (b) 13 C NMR, and (c) FT-IR spectra of 4-aminoantipyrine Schiff base derivative. Available from: [Link].

-

MDPI. Broadband Visible Light-AbsorbingFullerene-BODIPY-Triphenylamine Triad: Synthesis and Application as Heavy Atom-Free Organic Triplet Photosensitizer for Photooxidation. Available from: [Link].

-

Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. Available from: [Link].

-

Spectroscopy Online. Organic Nitrogen Compounds IV: Nitriles. (2019-07-01). Available from: [Link].

-

MDPI. Solvent Effects on the UV-Visible Absorption Spectra of Some New 3-Methyl-5-(Phenylamino)-4-((4-Phenylazo. (2021-01-31). Available from: [Link].

Sources

- 1. This compound|lookchem [lookchem.com]

- 2. alfa-chemical.com [alfa-chemical.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Nitrosoantipyrine | C11H11N3O2 | CID 13443 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. GSRS [gsrs.ncats.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis process of 4-amino antipyrine product and preparation method of synthesis process of 4-amino antipyrine product and preparation method - Eureka | Patsnap [eureka.patsnap.com]

- 8. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 9. pubs.acs.org [pubs.acs.org]

A Comprehensive Technical Guide to the Synthesis of 4-Nitrosoantipyrine from Antipyrine

Abstract

This technical guide provides an in-depth exploration of the synthesis of 4-nitrosoantipyrine from its parent compound, antipyrine (phenazone). Designed for researchers, chemists, and professionals in drug development, this document moves beyond a simple recitation of steps to elucidate the underlying chemical principles, kinetic and thermodynamic considerations, and practical nuances of the nitrosation process. We will examine the reaction mechanism, detail a robust experimental protocol, discuss critical process parameters, and outline methods for characterization, all while emphasizing the safety protocols necessary for handling the materials involved. The synthesis of this compound is a classic example of electrophilic substitution on a pyrazolone ring and serves as a crucial step in the production of valuable derivatives like 4-aminoantipyrine.

Introduction: The Significance of Antipyrine and its Nitroso-Derivative

Antipyrine, first synthesized in 1883, is a pyrazolone derivative that has long been utilized as an analgesic and antipyretic agent.[1] Beyond its pharmaceutical applications, antipyrine's chemical architecture makes it a versatile starting material for further chemical modifications. The pyrazolone ring, particularly at the C4 position, is electron-rich and thus susceptible to electrophilic substitution reactions.[1]

This reactivity is expertly leveraged in the synthesis of this compound. The introduction of a nitroso (-N=O) group at the C4 position transforms antipyrine into a key intermediate for producing more complex molecules, most notably 4-aminoantipyrine, a vital reagent in both analytical chemistry and pharmaceutical synthesis.[1][2] However, the synthesis and handling of C-nitroso compounds warrant careful consideration due to their potential genotoxicity, a factor that underscores the need for precise and controlled synthetic methodologies.[1][3]

The Chemistry of Nitrosation: Mechanism and Rationale

The conversion of antipyrine to this compound is an electrophilic aromatic substitution reaction. The core of this process involves the generation of a potent electrophile, the nitrosonium ion (NO⁺), which then attacks the antipyrine ring.

Generation of the Electrophile: The Nitrosonium Ion

The nitrosating agent, nitrous acid (HNO₂), is inherently unstable. Therefore, it is generated in situ by reacting sodium nitrite (NaNO₂) with a strong acid, typically sulfuric acid or acetic acid, under cold conditions.[1][4] The strong acid protonates the nitrous acid, which then loses a molecule of water to form the highly electrophilic nitrosonium ion.[5]

Reaction: NaNO₂ + H₂SO₄ → HNO₂ + NaHSO₄ Followed by: HNO₂ + H⁺ ⇌ H₂O⁺-N=O → H₂O + NO⁺ (Nitrosonium ion)

Electrophilic Attack at the C4 Position

The C4 position of the antipyrine molecule is activated towards electrophilic attack due to the electron-donating effects of the adjacent nitrogen atoms and the phenyl group. The nitrosonium ion is aggressively attacked by the electron-rich C4 carbon, leading to the formation of a resonance-stabilized carbocation intermediate (a sigma complex). A subsequent deprotonation step restores the aromaticity of the ring, yielding the final product, this compound.[1][6]

Caption: Figure 1: Electrophilic Substitution Mechanism

Critical Parameters for a Successful Synthesis

The nitrosation of antipyrine is a rapid and highly exothermic reaction, making strict control over experimental conditions paramount for achieving high yield and purity.[6]

-

Temperature: This is arguably the most critical parameter. The reaction must be maintained at a low temperature (typically 0-5 °C) using an ice bath.[4] Higher temperatures can lead to the decomposition of the thermally unstable nitrous acid and potential side reactions, reducing the yield and purity of the final product.[6] Some industrial optimizations have found success at slightly higher, but still controlled, temperatures like 17 °C.[6]

-

Acidic Medium: A strong acidic environment is essential for generating the nitrosonium electrophile.[5][6] Using sulfuric acid also facilitates the formation of antipyrine sulfate (AT-SO₄), which helps maintain a homogeneous solution, preventing the precipitation of reactants at low temperatures.[6]

-

Rate of Addition: The sodium nitrite solution must be added slowly and dropwise to the antipyrine solution.[6] This controlled addition allows for effective dissipation of the heat generated during the reaction, preventing thermal runaways and ensuring the temperature remains within the optimal range.

-

Stoichiometry: The molar ratios of the reactants influence reaction efficiency. Optimized lab-scale processes often use a slight excess of the nitrosating agent to ensure complete conversion of the antipyrine. One study optimized the molar ratios to be n(Antipyrine-SO₄)/n(NaNO₂) = 0.84 and n(Antipyrine)/n(H₂SO₄) = 1.72 for the subsequent production of 4-aminoantipyrine.[6]

Comparative Table of Reaction Conditions

| Parameter | Method 1 (Lab Scale) | Method 2 (Industrial Process) | Method 3 (Optimized) |

| Acid Used | Acetic Acid[4] | 50% Sulfuric Acid[2][7] | Sulfuric Acid[6] |

| Temperature | 0 - 5 °C[4] | 45 - 50 °C[2][7] | 17 °C[6] |

| Reaction Time | ~20 minutes[4] | Continuous flow | 2 minutes[6] |

| Key Control | Slow, dropwise addition | Controlled flow rates | Optimized molar ratios |

Note: The higher temperatures in some industrial processes are often part of a continuous flow system where the product is immediately moved to the next reaction step (e.g., reduction), minimizing the time it spends under potentially degrading conditions.[2][7]

Detailed Experimental Protocol

This protocol outlines a standard laboratory procedure for the synthesis of this compound.

Materials and Reagents

-

Antipyrine (Phenazone)

-

Sodium Nitrite (NaNO₂)

-

Concentrated Sulfuric Acid (H₂SO₄) or Glacial Acetic Acid

-

Distilled Water

-

Crushed Ice

-

Beakers (250 mL, 500 mL)

-

Magnetic Stirrer and Stir Bar

-

Dropping Funnel

-

Thermometer

-

Büchner Funnel and Flask

-

Filter Paper

Step-by-Step Procedure

-

Prepare Antipyrine Solution: In a 500 mL beaker, dissolve a specific molar equivalent of antipyrine in an aqueous solution of sulfuric acid (e.g., 50%) or acetic acid.[1][4] Place the beaker in a larger container filled with an ice-salt bath and begin stirring with a magnetic stirrer. Cool the solution to 0-5 °C.

-

Prepare Nitrite Solution: In a separate 250 mL beaker, dissolve the required molar equivalent of sodium nitrite in cold distilled water.

-

Nitrosation Reaction: Transfer the sodium nitrite solution to a dropping funnel positioned over the beaker containing the stirred, cold antipyrine solution. Add the nitrite solution dropwise over a period of 20-30 minutes, ensuring the reaction temperature does not exceed 5 °C.[4] A color change to a deep green indicates the formation of the product.

-

Reaction Completion: After the addition is complete, continue stirring the mixture in the ice bath for an additional 15-20 minutes to ensure the reaction goes to completion.

-

Product Isolation: Isolate the precipitated dark green solid product by vacuum filtration using a Büchner funnel.[8]

-

Washing: Wash the collected solid with several portions of ice-cold distilled water to remove any unreacted starting materials and inorganic salts.

-

Drying: Dry the product, preferably in a vacuum desiccator over a suitable drying agent. Avoid high temperatures as the product can be thermally unstable.[6]

Caption: Figure 2: Laboratory Synthesis Workflow

Product Characterization

Confirming the identity and purity of the synthesized this compound is essential.

-

Physical Properties: The product should be a dark green solid.[9] Its melting point is reported as >168 °C with decomposition.[4] It has slight solubility in methanol and chloroform.[4]

-

Spectroscopic Analysis:

-

FTIR Spectroscopy: Infrared spectroscopy can confirm the presence of key functional groups. The spectrum would be analyzed for characteristic peaks corresponding to the C=O of the pyrazolone ring, the N=O of the nitroso group, and the aromatic C-H bonds.[6][8]

-

Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful technique to confirm the molecular weight of the product. The mass spectrum should show a prominent peak corresponding to the molecular ion [M+H]⁺ at m/z 218.[6][8]

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy can provide definitive structural elucidation, confirming the attachment of the nitroso group at the C4 position by observing the shifts in the signals of the pyrazolone ring protons and carbons.[11]

-

Safety and Handling Precautions

Adherence to strict safety protocols is non-negotiable.

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemically resistant gloves. All operations should be conducted inside a certified chemical fume hood.

-

Sodium Nitrite: This substance is a strong oxidizer and is toxic if swallowed.[12][13] It may intensify fires and should be stored away from combustible materials.[13] Avoid contact with skin and eyes and prevent its release into the environment.[12][13]

-

Strong Acids: Sulfuric and acetic acids are highly corrosive. Handle with extreme care, avoiding inhalation of vapors and contact with skin and eyes.

-

Product Handling: As a C-nitroso compound, this compound should be handled with care due to its potential mutagenic properties.[3] Minimize exposure and avoid generating dust.

Conclusion

The synthesis of this compound from antipyrine is a well-established yet delicate chemical transformation that hinges on the precise control of reaction conditions, particularly temperature. This guide has detailed the mechanistic underpinnings of this electrophilic substitution, provided a validated experimental workflow, and emphasized the critical parameters and safety measures that ensure a successful and safe synthesis. For the research scientist, a thorough understanding of these principles is essential for the reliable production of this valuable intermediate, opening the door to further synthetic applications in medicinal and materials chemistry.

References

-

Qing-Hui Li, Yan-Wei Diao, et al. (2022). Optimization of Nitrosation Reaction for Synthesis of 4-Aminoantipyrine by Response Surface Methodology and Its Reaction Mechanism. Organic Process Research & Development, ACS Publications. [Link]

-

LookChem. (n.d.). This compound. LookChem. [Link]

-

Request PDF. (n.d.). Effect of nitrous acid on antipyrine. II. Synthesis of fluoro‐organic derivatives. Request PDF. [Link]

-

TRC Corp. (2017). Sodium Nitrite Safety Data Sheet. TRC Corp. [Link]

- Google Patents. (2017). CN106632049A - Synthesis process of 4-amino antipyrine product and preparation method.

-

Alfa Chemical Co., Ltd. (2021). Synthesis method of 4-aminoantipyrine. Alfa Chemical Co., Ltd. [Link]

-

Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: sodium nitrite. Chemos GmbH & Co.KG. [Link]

-

Chemtrade Logistics. (n.d.). Sodium Nitrite Solution, Technical - Safety Data Sheet. Chemtrade Logistics. [Link]

-

PubMed. (n.d.). Mutagenicity of 4-aminoantipyrine and this compound, the C-nitroso derivative of antipyrine. PubMed. [Link]

-

ACS Publications. (2022). Supporting Information for Optimization of Nitrosation Reaction for Synthesis of 4-Aminoantipyrine. ACS Publications. [Link]

-

GSRS. (n.d.). This compound. Global Substance Registration System. [Link]

-

National Institutes of Health (NIH). (n.d.). Nitrosoantipyrine. PubChem. [Link]

-

SATHYABAMA Institute of Science and Technology. (n.d.). synthesis and characterization of 4-aminoantipyrine with 4-[n,n-bis(2-chloroethyl)amino]benzaldehyde. SATHYABAMA. [Link]

-

Chemistry LibreTexts. (2023). 12.5: Nitrosation. Chemistry LibreTexts. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. alfa-chemical.com [alfa-chemical.com]

- 3. Mutagenicity of 4-aminoantipyrine and this compound, the C-nitroso derivative of antipyrine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound|lookchem [lookchem.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. CN106632049A - Synthesis process of 4-amino antipyrine product and preparation method of synthesis process of 4-amino antipyrine product and preparation method - Google Patents [patents.google.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Nitroso Antipyrine | CymitQuimica [cymitquimica.com]

- 10. GSRS [gsrs.ncats.nih.gov]

- 11. sist.sathyabama.ac.in [sist.sathyabama.ac.in]

- 12. fishersci.com [fishersci.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to 4-Nitrosoantipyrine: Synthesis, Properties, and Toxicological Significance

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 4-Nitrosoantipyrine, a C-nitroso derivative of the analgesic drug antipyrine. As a Senior Application Scientist, this document is structured to deliver not just technical data but also field-proven insights into its synthesis, chemical nature, and critical relevance in the context of pharmaceutical safety and toxicology.

Core Chemical Identity and Properties

This compound, with the CAS number 885-11-0, is a compound of significant interest due to its role as a synthetic intermediate and its classification within the broader group of nitrosamines, which are often associated with potential genotoxicity.[1]

Key Identifiers and Physicochemical Data

| Property | Value | Source(s) |

| CAS Number | 885-11-0 | [2][3] |

| Molecular Formula | C₁₁H₁₁N₃O₂ | [2] |

| Molecular Weight | 217.22 g/mol | [2][3] |

| IUPAC Name | 1,5-dimethyl-4-nitroso-2-phenylpyrazol-3-one | [3] |

| Synonyms | 4-Nitrosoantipyrin, Nitrosoantipyrine | [3] |

| Appearance | Dark Green Solid | [2] |

| Melting Point | >168°C (decomposes) | [4] |

| Solubility | Slightly soluble in Chloroform and Methanol | [4] |

| Storage | Amber Vial, -20°C Freezer, Under inert atmosphere | [4] |

Synthesis of this compound: A Mechanistic Approach

The synthesis of this compound is a classic example of electrophilic substitution on an electron-rich aromatic system.[5] The C4 position of the pyrazolone ring in antipyrine is highly susceptible to attack by nitrosating agents.[5] The most common and established method involves the reaction of antipyrine with nitrous acid (HNO₂), which is generated in situ.

Expertise in Practice: Causality Behind the Protocol

The in situ generation of nitrous acid from sodium nitrite and a strong acid (like sulfuric acid) is a critical experimental choice.[5][6] This is because nitrous acid is unstable and decomposes rapidly. Generating it directly in the reaction mixture ensures its immediate availability to react with the antipyrine substrate, maximizing yield and minimizing side reactions. Furthermore, careful temperature control, typically at low temperatures (e.g., 0-5°C), is essential because the nitrosation reaction is exothermic.[4][5] Poor temperature management can lead to the decomposition of nitrous acid and the formation of unwanted byproducts.

Experimental Protocol: Nitrosation of Antipyrine

This protocol outlines a generalized procedure for the synthesis of this compound, which is often a crucial intermediate in the production of 4-aminoantipyrine.[5][6][7]

-

Preparation of Antipyrine Solution: Dissolve antipyrine in an aqueous solution of 50% sulfuric acid.[5][6] This protonates the antipyrine, making it soluble and activating the ring for electrophilic attack.

-

Preparation of Nitrosating Agent: Prepare a separate aqueous solution of sodium nitrite (NaNO₂).

-

Controlled Reaction: Cool both solutions in an ice bath. Slowly add the sodium nitrite solution to the stirred antipyrine solution. The reaction temperature should be carefully maintained between 45-50°C for optimal results in some scaled-up processes, though initial lab-scale synthesis often starts colder.[6][7]

-

Monitoring the Reaction: The completion of the reaction can be monitored using an iodine powder starch test paper to check for the presence of excess nitrous acid.[6][7]

-

Isolation of Product: The resulting this compound, being a solid, will precipitate out of the solution. It can then be isolated by filtration, washed with cold water to remove residual acid and salts, and dried.

Visualizing the Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Applications and Significance in Research

While its parent compound, antipyrine, has a history as an analgesic and antipyretic, this compound is primarily used as a laboratory chemical and a key intermediate in organic synthesis.[4][5] Its most notable subsequent use is in the synthesis of 4-aminoantipyrine, a widely used reagent in biochemical assays, for example, for the determination of hydrogen peroxide in the presence of peroxidase.

The primary significance of this compound in modern drug development, however, stems from its identity as a C-nitroso compound. This places it within the broader class of nitrosamines, which are under intense scrutiny by regulatory agencies due to their potential as mutagenic impurities.[8]

Toxicological Profile and Safety Considerations

The presence of the nitroso functional group is a significant structural alert for potential genotoxicity. Research has confirmed that this compound exhibits mutagenic properties.

Mutagenicity Insights

A key study investigating the mutagenicity of antipyrine and its derivatives found that this compound was directly mutagenic to a range of Salmonella typhimurium tester strains (TA100, TA98, TA97, TA102, and TA104).[1] This is in contrast to its parent compound, antipyrine, which was nonmutagenic.[1] The direct-acting nature of its mutagenicity suggests that it does not require metabolic activation to exert its genotoxic effects.[1] This finding underscores the potential long-term hazards of C-nitroso compounds that may be derived from drugs.[1]

Safety and Handling

Given its toxicological profile, handling this compound requires adherence to strict safety protocols.

-

GHS Hazard Classification: It is classified as an irritant, causing skin irritation (H315) and serious eye irritation (H319). It may also cause respiratory irritation (H335).[3]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[9]

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[9]

-

Handling: Avoid dust formation. Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke in the work area.[9][10]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[11]

Logical Relationship: From Precursor to Potential Hazard

Caption: Formation and associated hazard of this compound.

Analytical Methodologies

The detection and quantification of nitrosamine impurities at trace levels in active pharmaceutical ingredients (APIs) and drug products is a critical challenge. Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) is the preferred analytical technique due to its high sensitivity and selectivity.[8][12] While specific validated methods for this compound are not as widely published as for N-nitrosamines, the principles of method development would be similar, focusing on achieving low limits of detection and ensuring the method is free from artifactual formation of the analyte during sample preparation and analysis.

References

-

Nitrosoantipyrine | C11H11N3O2 | CID 13443. PubChem - NIH. [Link]

- Synthesis process of 4-amino antipyrine product and preparation method...

-

Synthesis method of 4-aminoantipyrine. Alfa Chemical Co., Ltd. [Link]

-

This compound. LookChem. [Link]

-

Optimization of Nitrosation Reaction for Synthesis of 4-Aminoantipyrine by Response Surface Methodology and Its Reaction Mechanism. ACS Publications. [Link]

-

Parisis DM, Rao GS. Mutagenicity of 4-aminoantipyrine and this compound, the C-nitroso derivative of antipyrine. Mutat Res. 1988 Nov;206(3):317-26. [Link]

-

Analytical Strategies for the Detection and Quantification of Nitrosamine Impurities in Pharmaceuticals. Generapharm. [Link]

-

This compound. gsrs. [Link]

Sources

- 1. Mutagenicity of 4-aminoantipyrine and this compound, the C-nitroso derivative of antipyrine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Nitroso Antipyrine | CymitQuimica [cymitquimica.com]

- 3. Nitrosoantipyrine | C11H11N3O2 | CID 13443 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound|lookchem [lookchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. CN106632049A - Synthesis process of 4-amino antipyrine product and preparation method of synthesis process of 4-amino antipyrine product and preparation method - Google Patents [patents.google.com]

- 7. alfa-chemical.com [alfa-chemical.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. fishersci.com [fishersci.com]

- 10. bio.vu.nl [bio.vu.nl]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. ijpsjournal.com [ijpsjournal.com]

An In-depth Technical Guide to the Solubility and Stability of 4-Nitrosoantipyrine: An Experimental Approach

For the Attention of Researchers, Scientists, and Drug Development Professionals

Preamble: A Roadmap for Characterization

4-Nitrosoantipyrine, a derivative of the analgesic compound antipyrine, presents a molecule of interest within pharmaceutical research.[1] A thorough understanding of its physicochemical properties, particularly its solubility and stability, is a cornerstone for any drug development program. These parameters fundamentally influence formulation design, manufacturing processes, storage conditions, and ultimately, the safety and efficacy of a potential therapeutic agent.

A comprehensive review of publicly available scientific literature reveals a notable scarcity of specific, quantitative data on the solubility and stability of this compound. While basic physicochemical properties are documented, detailed experimental studies are not readily accessible. This guide, therefore, adopts the perspective of a Senior Application Scientist to provide a robust experimental framework for the comprehensive characterization of this compound. It is designed not as a static repository of data, but as a practical, in-depth technical manual to empower researchers to generate the requisite high-quality data in their own laboratories.

This document outlines the necessary protocols, explains the causality behind experimental choices, and integrates self-validating systems to ensure the scientific integrity of the findings, in alignment with the principles of Expertise, Authoritativeness, and Trustworthiness (E-E-A-T).

Physicochemical Properties of this compound

A foundational understanding of the known physicochemical properties of this compound is essential before embarking on experimental studies. These properties are summarized in the table below.

| Property | Value | Source(s) |

| Chemical Name | 1,5-dimethyl-4-nitroso-2-phenyl-1,2-dihydropyrazol-3-one | [2][3] |

| CAS Number | 885-11-0 | [1][3] |

| Molecular Formula | C₁₁H₁₁N₃O₂ | [1] |

| Molecular Weight | 217.227 g/mol | [1] |

| Appearance | Dark Green Solid | |

| Melting Point | >168°C (decomposition) | [1] |

| Solubility | Slightly soluble in Chloroform and Methanol | [1] |

| Storage | Amber Vial, -20°C Freezer, Under inert atmosphere | [1] |

Part I: Comprehensive Solubility Profile Determination

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and a key parameter in the design of dosage forms. The limited information available for this compound necessitates a systematic approach to determining its solubility in a range of pharmaceutically relevant solvents and conditions.

Rationale for Solvent Selection

The choice of solvents for solubility studies should encompass a range of polarities and hydrogen bonding capabilities to mimic potential formulation environments. This includes aqueous media across the physiological pH range, as well as common organic solvents used in drug manufacturing and analysis.

Experimental Protocol: Equilibrium Solubility Determination by the Shake-Flask Method

The shake-flask method is the gold standard for determining equilibrium solubility due to its simplicity and reliability.[4]

Objective: To determine the concentration of this compound in a saturated solution of a given solvent at a constant temperature.

Materials:

-

This compound

-

Calibrated analytical balance

-

A selection of solvents:

-

Purified water

-

pH 1.2 buffer (e.g., 0.1 N HCl)

-

pH 4.5 acetate buffer

-

pH 6.8 phosphate buffer

-

Methanol

-

Ethanol

-

Isopropanol

-

Acetonitrile

-

Acetone

-

Dimethyl sulfoxide (DMSO)

-

-

Thermostatically controlled shaker bath

-

Centrifuge

-

Validated analytical method for quantification (e.g., HPLC-UV, as described in Part III)

Procedure:

-

Preparation of Supersaturated Solutions: Add an excess amount of this compound to a known volume of each solvent in a sealed, inert container (e.g., a glass vial with a PTFE-lined cap). The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Place the sealed containers in a shaker bath set to a constant temperature (e.g., 25°C and 37°C to simulate ambient and physiological conditions, respectively). Agitate the samples for a predetermined period (e.g., 24 to 72 hours) to allow the system to reach equilibrium. The equilibration time should be established by sampling at various time points (e.g., 24, 48, 72 hours) until the concentration of dissolved this compound remains constant.

-

Phase Separation: After equilibration, allow the samples to stand at the same constant temperature to permit the sedimentation of the excess solid. To ensure complete removal of undissolved solids, centrifuge an aliquot of the supernatant at a high speed.

-

Sample Preparation and Analysis: Carefully withdraw an aliquot of the clear supernatant and dilute it with a suitable solvent to a concentration within the calibration range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated HPLC-UV method to determine the concentration of this compound.

-

Calculation: Calculate the solubility by correcting for the dilution factor. Express the results in mg/mL and mol/L.

Self-Validation:

-

The persistence of solid material in the vial after the equilibration period confirms that a saturated solution was achieved.

-

Analysis of samples at multiple time points until a plateau in concentration is reached validates the attainment of equilibrium.

Caption: Experimental workflow for determining the equilibrium solubility of this compound.

Data Presentation: Solubility Profile

The experimentally determined solubility data should be compiled in a clear and organized manner, as shown in the template below.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |

| Water | 25 | ||

| Water | 37 | ||

| pH 1.2 Buffer | 37 | ||

| pH 4.5 Buffer | 37 | ||

| pH 6.8 Buffer | 37 | ||

| Methanol | 25 | ||

| Ethanol | 25 | ||

| Isopropanol | 25 | ||

| Acetonitrile | 25 | ||

| Acetone | 25 | ||

| DMSO | 25 |

Part II: Stability Profile and Forced Degradation Studies

Forced degradation studies are a regulatory requirement and a scientific necessity to understand the intrinsic stability of a drug substance.[5] These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing to identify potential degradation products and pathways.

Rationale for Forced Degradation Studies

The primary objectives of forced degradation studies are:

-

To elucidate the degradation pathways of the drug substance.

-

To identify the likely degradation products.

-

To demonstrate the specificity of the stability-indicating analytical method.

-

To understand the chemical behavior of the molecule, which aids in formulation and packaging development.

Experimental Protocol: Forced Degradation Studies

The following protocols are based on the ICH Q1A(R2) guideline on stability testing.[6]

General Procedure: Prepare solutions of this compound (e.g., at 1 mg/mL) in a suitable solvent system. For each stress condition, a control sample (stored under ambient conditions) should be analyzed concurrently. The extent of degradation should be targeted at 5-20% to ensure that the primary degradation products are formed without excessive secondary degradation.

a) Hydrolytic Degradation:

-

Acid Hydrolysis: Reflux the drug solution in 0.1 N HCl at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).

-

Base Hydrolysis: Reflux the drug solution in 0.1 N NaOH at 60°C for a specified period.

-

Neutral Hydrolysis: Reflux the drug solution in purified water at 60°C for a specified period. Rationale: These conditions assess the susceptibility of this compound to hydrolysis across a range of pH values.

b) Oxidative Degradation:

-

Treat the drug solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature for a specified period. Rationale: This study evaluates the sensitivity of the molecule to oxidation, which can occur in the presence of atmospheric oxygen or residual peroxides in excipients.

c) Photolytic Degradation:

-

Expose the drug solution and the solid drug substance to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[7]

-

A control sample should be protected from light with aluminum foil to differentiate between thermal and photolytic degradation. Rationale: This assesses the potential for degradation upon exposure to light during manufacturing, storage, and administration.

d) Thermal Degradation:

-

Expose the solid drug substance to dry heat (e.g., 60°C) in a thermostatically controlled oven for a specified period. Rationale: This evaluates the solid-state stability of this compound at elevated temperatures.

Caption: Workflow for conducting forced degradation studies on this compound.

Part III: Development of a Stability-Indicating Analytical Method

A stability-indicating method (SIM) is a validated analytical procedure that can accurately and precisely measure the concentration of the API without interference from degradation products, process impurities, excipients, or other potential impurities.

Rationale for HPLC-UV and LC-MS/MS

High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection is the workhorse for quantitative analysis in stability studies due to its robustness, precision, and wide applicability. Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is an indispensable tool for the identification and structural elucidation of unknown degradation products due to its high sensitivity and ability to provide molecular weight and fragmentation information.

Protocol: Development of a Stability-Indicating HPLC Method

Objective: To develop a reversed-phase HPLC method capable of separating this compound from all potential degradation products generated during forced degradation studies.

Instrumentation and Materials:

-

HPLC system with a gradient pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

-

A range of reversed-phase HPLC columns (e.g., C18, C8, Phenyl-Hexyl).

-

HPLC-grade solvents (e.g., acetonitrile, methanol).

-

HPLC-grade water.

-

Buffers and additives (e.g., phosphate buffers, formic acid, trifluoroacetic acid).

-

Stressed samples of this compound.

Method Development Strategy:

-

Initial Screening: Begin with a generic gradient method on a C18 column. A typical starting gradient might be 10% to 90% acetonitrile in water (with 0.1% formic acid) over 20 minutes.

-

Column and Mobile Phase Selection: Analyze a mixture of the stressed samples to assess the separation. If co-elution is observed, screen different column chemistries and mobile phase compositions (e.g., methanol instead of acetonitrile, different pH buffers).

-

Gradient Optimization: Adjust the gradient slope, initial and final mobile phase compositions, and gradient time to achieve optimal resolution between all peaks.

-

Method Validation: Once a suitable separation is achieved, the method must be validated according to ICH Q2(R1) guidelines for parameters such as specificity, linearity, range, accuracy, precision, and robustness.

Protocol: Identification of Degradation Products by LC-MS/MS

Objective: To determine the molecular weights and fragmentation patterns of the degradation products to propose their structures.

Procedure:

-

LC-MS/MS Analysis: Analyze the stressed samples using the developed HPLC method coupled to a mass spectrometer.

-

Data Acquisition: Acquire data in both positive and negative ionization modes to maximize the detection of different types of compounds. Perform full scan analysis to determine the molecular weights of the degradation products and MS/MS (fragmentation) analysis to obtain structural information.

-

Structure Elucidation: Propose structures for the degradation products by interpreting their fragmentation patterns and comparing them to the structure of the parent compound, this compound.

Caption: Analytical workflow for the analysis of stressed samples of this compound.

Conclusion

While direct, quantitative data on the solubility and stability of this compound is currently limited in the public domain, this technical guide provides a comprehensive and scientifically rigorous framework for its determination. By following the detailed protocols for solubility assessment, forced degradation studies, and the development of a stability-indicating analytical method, researchers can generate the critical data necessary for informed decision-making in the drug development process. The application of these methodologies will not only elucidate the fundamental physicochemical properties of this compound but also ensure a foundation of quality and robustness for any future formulation and development activities.

References

-

This compound. LookChem. [Link]

-

Forced Degradation Studies. SciSpace. Published December 14, 2016. [Link]

-

Stability of antipyrine plus caffeine in intravenous solution. American Journal of Hospital Pharmacy. 1991;48(6):1267-1270. [Link]

-

Forced degradation studies. MedCrave online. Published December 14, 2016. [Link]

-

ICH Q1B Photostability Testing of New Drug Substances and Products. European Medicines Agency. [Link]

-

Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis. [Link]

-

Proposed pathways of antipyrine degradation. (The asterisks indicate newly reported products). ResearchGate. [Link]

-

pH-dependent solubility profile of new NTZ analogs. a Compound 1. ResearchGate. [Link]

-

Oxidative Degradation of Pharmaceuticals: The Role of Tetrapyrrole-Based Catalysts. Molecules. [Link]

-

New Trends in Forced Degradation Studies. Scribd. Published June 15, 2012. [Link]

-

Antipyrine degradation pathway induced by UV/H2O2/Fe/US. Reprinted with... ResearchGate. [Link]

-

Understanding the variations in degradation pathways and generated by-products of antibiotics in modified TiO2 and ZnO photodegradation systems: A comprehensive review. Journal of Environmental Management. 2024;369:121008. [Link]

-

Nitrosoantipyrine. PubChem. [Link]

-

Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. Semantic Scholar. Published April 30, 2021. [Link]

-

Nitrosoantipyrine. CAS Common Chemistry. [Link]

-

Photooxidative degradation of 4-nitrophenol (4-NP) in UV/H2O2 process: influence of operational parameters and reaction mechanism. Journal of Hazardous Materials. 2009;168(1):312-318. [Link]

-

Solubility Modeling for Key Organic Compounds Used in Adavosertib (Anticancer API) Manufacturing. ACS Omega. [Link]

-

Development and Validation of LC-MS/MS Method for the Determination of 1-Methyl-4-Nitrosopiperazine (MNP) in Multicomponent Products with Rifampicin-Analytical Challenges and Degradation Studies. Molecules. 2023;28(21):7405. [Link]

-

UV/H2O2 degradation of 4-aminoantipyrine: A voltammetric study. ResearchGate. [Link]

-

A Critical Review of Photo-Based Advanced Oxidation Processes to Pharmaceutical Degradation. Catalysts. [Link]

-

DMSO Solubility Assessment for Fragment-Based Screening. Molecules. [Link]

-

Photodegradation of fleroxacin by g-C3N4/PPy/Ag and HPLC-MS/MS analysis of degradation pathways. RSC Advances. [Link]

-

Pharmaceutical effluent degradation using hydrogen peroxide-supported zerovalent iron nanoparticles catalyst. Scientific Reports. [Link]

-

In Silico Estimation of DMSO Solubility of Organic Compounds for Bioscreening. ResearchGate. [Link]

-

Acetonitrile. PubChem. [Link]

-

Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. Pharmaceutics. [Link]

-

Solubility in DMSO. Scribd. [Link]

-

Forced Degradation Studies, Elucidation of Degradation Pathways and Degradation Kinetics of Xylopic Acid via LC and LC-MS/MS Analyses. Journal of Pharmaceutical Sciences. 2023;112(8):2029-2036. [Link]

-

Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. Pharmaceutics. [Link]

-

Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. Pharmaceutics. [Link]

-

Solubility of Sulfamethazine in Acetonitrile–Ethanol Cosolvent Mixtures: Thermodynamic Analysis and Mathematical Modeling. Pharmaceutics. [Link]

-

Solubility comparison in acetonitrile. ResearchGate. [Link]

-

Solubility of Sulfamethazine in the Binary Mixture of Acetonitrile + Methanol from 278.15 to 318.15 K: Measurement, Dissolution Thermodynamics, Preferential Solvation, and Correlation. Molecules. [Link]

-

Solubility modeling and solvation behavior of 3,3′-diamino diphenylsulfone in binary aqueous mixtures of isopropanol, methanol, ethanol and N,N-dimethylformamide. ResearchGate. [Link]

Sources

- 1. This compound|lookchem [lookchem.com]

- 2. CAS Common Chemistry [commonchemistry.cas.org]

- 3. Nitroso Antipyrine | CymitQuimica [cymitquimica.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. library.dphen1.com [library.dphen1.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Introduction: The Dual Significance of Antipyrine and Its Nitrosation

An In-Depth Technical Guide to the Mechanism of Antipyrine Nitrosation

Antipyrine, also known as phenazone, is a pyrazolone derivative with a long history as an analgesic and antipyretic agent.[1] Beyond its therapeutic applications, its well-characterized metabolism makes it a valuable probe drug for assessing liver enzyme activity.[2][3] The chemical structure of antipyrine, particularly the electron-rich C4 position on its pyrazolone ring, renders it susceptible to electrophilic substitution reactions.[1]

One of the most critical reactions in this context is nitrosation—the introduction of a nitroso (-NO) group. This reaction is of paramount importance to researchers, scientists, and drug development professionals for two primary reasons. First, the C-nitrosation of antipyrine at the C4 position is a key synthetic step in producing valuable derivatives like 4-aminoantipyrine, a widely used chromogenic reagent.[1][4][5] Second, and more critically from a safety perspective, the potential for N-nitrosation of antipyrine-related compounds (such as its metabolites or structurally similar drugs) can lead to the formation of N-nitrosamines. Many of these N-nitroso compounds are classified as probable human carcinogens, making the study of their formation mechanism a regulatory and safety imperative.[6][7]

This guide provides a detailed examination of the core mechanisms of antipyrine nitrosation, the critical factors that influence the reaction, and the experimental protocols used to study and control this transformation.

Part 1: The Core Mechanism of C-Nitrosation

The primary nitrosation reaction involving the antipyrine molecule itself is a C-nitrosation, where the nitroso group attaches directly to a carbon atom. This occurs at the C4 position, which is highly activated for electrophilic attack.

The Chemistry of the Reaction

The reaction is fundamentally an electrophilic aromatic substitution. It proceeds under strong acidic conditions where a nitrosating agent, typically nitrous acid (HNO₂), is generated in situ from sodium nitrite (NaNO₂) and a strong acid like sulfuric acid (H₂SO₄).[1][4]

The mechanism can be broken down into three key stages:

-

Formation of the Electrophile: In the acidic medium, nitrous acid is protonated and subsequently loses a water molecule to form the highly reactive nitrosonium ion (NO⁺), which serves as the active electrophile.

-

Electrophilic Attack: The electron-rich C4 carbon of the antipyrine ring attacks the nitrosonium ion. This step forms a resonance-stabilized carbocation intermediate, often referred to as a sigma complex or arenium ion.

-

Deprotonation and Product Formation: A base (such as water or the bisulfate ion) removes the proton from the C4 position, restoring the aromaticity of the ring and yielding the final product, 4-nitrosoantipyrine.[4]

The essence of the reaction is the substitution of a hydrogen atom at the C4 position with a nitroso group.[4]

Visualizing the C-Nitrosation Mechanism

The following diagram illustrates the step-by-step chemical transformation.

Caption: N-nitrosation of a secondary amine derivative leads to a potentially mutagenic impurity.

Part 3: Critical Factors Influencing the Nitrosation Reaction

The rate and extent of antipyrine nitrosation are not static; they are highly dependent on a range of environmental and chemical factors. Understanding these variables is crucial for controlling the reaction in both synthetic and physiological contexts. The nitrosation reaction is an instantaneous exothermic process, making precise control of conditions essential. [4]

| Factor | Effect on Nitrosation | Causality and Field-Proven Insights |

|---|---|---|

| pH | Optimal Range (Typically pH 2-4) | The reaction rate is pH-dependent. Strong acidic conditions are required to generate the active nitrosating agent (HNO₂ and NO⁺) from nitrite. [7]However, at very low pH, the amine substrate can become protonated, reducing its nucleophilicity and thereby slowing the reaction. [7]The optimal pH balances these two competing effects. [7] |

| Temperature | Increased Rate with Temperature | As an exothermic reaction, temperature control is critical. [1][4]In synthetic applications, reactions are often run at controlled low temperatures (e.g., 45-50°C) to prevent side reactions and the decomposition of thermally unstable nitrous acid and nitrosation products. [4][5][8] |

| Nitrite Concentration | Directly Proportional to Rate | The concentration of the nitrosating agent (derived from nitrite) is a key determinant of the reaction rate. However, excess sodium nitrite can lead to side reactions with the acid, inhibiting the main reaction to some extent. [4] |

| Catalysts | Accelerates Reaction | Certain anions, notably thiocyanate (SCN⁻), can act as potent catalysts. [9]Thiocyanate is present in human saliva, which can be a relevant factor for in vivo nitrosation. [9]Other catalysts include certain phenols and carbonyl compounds. [9][10] |

| Inhibitors | Prevents or Reduces Reaction | Compounds like ascorbic acid (Vitamin C) and polyphenols are effective inhibitors. [9][11]They act as scavengers, reacting more rapidly with the nitrosating agent than the amine substrate does, thereby preventing the formation of nitroso compounds. [9][11]The presence of ascorbic acid can completely prevent nitrosation in simulated gastric conditions. [12]|

Part 4: Experimental Protocols & Analytical Methodologies

To study and control the nitrosation of antipyrine and its derivatives, robust and validated experimental and analytical methods are essential.

Experimental Protocol: Synthesis of this compound

This protocol describes a common laboratory procedure for the C-nitrosation of antipyrine, often used as an intermediate step in the synthesis of 4-aminoantipyrine. [1][5]

-

Preparation of Antipyrine Solution: Dissolve antipyrine in an aqueous solution of a strong acid, such as 50% sulfuric acid, to form a homogenous solution of antipyrine sulfate. [1][4]2. Temperature Control: Cool the reaction vessel in an ice bath to maintain a controlled temperature, typically between 45-50°C during the addition of nitrite. [5][8]This is critical due to the exothermic nature of the reaction. [4]3. Addition of Nitrosating Agent: Slowly add an aqueous solution of sodium nitrite dropwise to the stirred antipyrine solution. The slow addition helps manage the temperature increase. [4]4. Reaction Monitoring: Monitor the reaction endpoint. A common method is to use iodine-starch test paper to check for the presence of excess nitrous acid. [5][8]5. Downstream Processing: The resulting this compound can then be immediately used in a subsequent step, such as reduction with ammonium bisulfite to form 4-aminoantipyrine. [5]

Workflow for Nitrosation Reaction and Analysis

Caption: A typical workflow from the synthesis of a nitroso compound to its analytical quantification.

Analytical Methods for Detection and Quantification

Due to the low, trace-level concentrations at which nitrosamine impurities pose a risk, highly sensitive and selective analytical techniques are required.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard and preferred technique for analyzing nitrosamine impurities. [6]It offers exceptional sensitivity and selectivity, allowing for the accurate quantification of compounds like MNAA at parts-per-billion (ppb) levels and providing structural confirmation. [6][13]* Gas Chromatography-Mass Spectrometry (GC-MS): Also widely used, particularly for volatile nitrosamines. [13]* High-Performance Liquid Chromatography (HPLC): Can be used, often with UV detection, but may lack the sensitivity and specificity of mass spectrometric methods for trace-level impurity analysis. [13]

Part 5: In Vivo Nitrosation and Its Implications

The nitrosation of antipyrine-related drugs is not just a laboratory or manufacturing phenomenon; it can occur endogenously within the human body. The acidic environment of the stomach provides favorable conditions for the reaction between ingested nitrites (from diet and saliva) and susceptible drugs. [12][14] Studies have demonstrated that after oral administration of metamizole, the metabolite NMAA can be detected in urine, serving as a direct indicator of in vivo nitrosation. [15]This makes monitoring the excretion of NMAA a useful, non-invasive method for evaluating the extent of endogenous nitrosation in humans. [15]The high nitrosatability of metamizole leads to significant amounts of excreted NMAA, highlighting the clinical relevance of this reaction pathway. [15]

Conclusion

The nitrosation of antipyrine is a multifaceted reaction with significant implications for both chemical synthesis and pharmaceutical safety. The C-nitrosation at the C4 position provides a reliable route to important chemical intermediates, governed by the principles of electrophilic aromatic substitution. However, it is the N-nitrosation of antipyrine's amine-containing derivatives that demands the most rigorous attention from the scientific and regulatory communities. The formation of potentially carcinogenic N-nitrosamines, even at trace levels, necessitates a profound understanding of the reaction mechanism, the factors that promote or inhibit it, and the advanced analytical techniques required for its control. By mastering these principles, researchers and drug developers can ensure the safety and quality of pharmaceuticals while leveraging the synthetic utility of this fundamental chemical transformation.

References

-

Effect of nitrous acid on antipyrine. II. Synthesis of fluoro‐organic derivatives | Request PDF. (n.d.). Retrieved from ResearchGate. [Link]

-

Optimization of Nitrosation Reaction for Synthesis of 4-Aminoantipyrine by Response Surface Methodology and Its Reaction Mechanism. (2022). Organic Process Research & Development, 26(11), 3125–3134. [Link]

-

[In vivo nitrosation of methimazole in humans]. (1990). Pharmazie, 45(1), 41-42. [Link]

-

Synthesis method of 4-aminoantipyrine. (2021). Alfa Chemical Co., Ltd. [Link]

-

Comparison of the in vivo and in vitro rates of formation of the three main oxidative metabolites of antipyrine in man. (1983). British Journal of Clinical Pharmacology, 15(6), 771–777. [Link]

-

N-Nitrosoantipyrine | CAS 885-11-0. (n.d.). Veeprho. [Link]

-

In-vivo formation of N-nitrosodimethylamine in humans after amidopyrine intake. (1982). IARC Scientific Publications, (41), 387-394. [Link]

-

Nitrosation of drugs under in-vivo conditions. (1984). IARC Scientific Publications, (57), 911-920. [Link]

- Synthesis process of 4-amino antipyrine product and preparation method... (2017).

-

Reaction of antipyrine and amidopyrine with nitrous acid. (2019). YouTube. [Link]

-

Susceptibilities of drugs to nitrosation under simulated gastric conditions. (1985). Food and Chemical Toxicology, 23(9), 849-852. [Link]

-

Catalysis and inhibition of N-nitrosation reactions. (1984). IARC Scientific Publications, (57), 263-274. [Link]

-

Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. (2023). Journal of Pharmaceutical and Biomedical Analysis, 236, 115712. [Link]

-

An update on the current status and prospects of nitrosation pathways and possible root causes of nitrosamine formation in various pharmaceuticals. (2022). Environmental Pollution, 309, 119747. [Link]

-

NDMA and Beyond: A Biased Kinetic Model to Assess Nitrosation Risk in Solid Drug Products. (2024). FDA. [Link]

-

Computational Mechanistic Study On N-nitrosation Reaction Of Secondary Amines. (2025). Lhasa Limited. [Link]

-

What is the mechanism of Antipyrine? (2024). Patsnap Synapse. [Link]

-

Analytical insights into nitrosamine drug substance related impurities (NDSRIs). (2024). ANTISEL. [Link]

-

Catalysis of nitrosation in vitro and in vivo in rats by catechin and resorcinol and inhibition by chlorogenic acid. (1983). Carcinogenesis, 4(10), 1239-1243. [Link]

-

Analytical Strategies for the Detection and Quantification of Nitrosamine Impurities in Pharmaceuticals. (2025). International Journal of Pharmaceutical Sciences Review and Research, 84(1), 1-10. [Link]

-

Solid State Kinetics of Nitrosation Using Native Sources of Nitrite. (2023). Journal of Pharmaceutical Sciences, 112(5), 1327-1336. [Link]

-

(Q)SAR Approaches to Predict the Extent of Nitrosation in Pharmaceutical Compounds. (2025). Journal of Medicinal Chemistry. [Link]

-

Factors influencing antipyrine elimination. (1975). British Journal of Clinical Pharmacology, 2(3), 261–265. [Link]

-

Chemistry of Antipyrine. (2018). Mini-Reviews in Organic Chemistry, 15(1), 2-15. [Link]

-

Kinetics of the absorption of antipyrine (125 µmol/L), mannitol (100... (n.d.). ResearchGate. [Link]

-

Mechanism of inhibition of catalase by nitro and nitroso compounds. (1998). Biochemistry. Biokhimiia, 63(7), 810-815. [Link]

-

ADMIN Nitrosation Resource Document. (2023). Cosmetic Ingredient Review. [Link]

-

N-Nitrosamine Formation in Pharmaceutical Solid Drug Products: Experimental Observations. (2023). Journal of Pharmaceutical Sciences, 112(5), 1337-1351. [Link]

-

[Reaction kinetic studies on the formation of n-nitrosoephedrine in vitro and in vivo (author's transl)]. (1978). Arzneimittel-Forschung, 28(2), 219-225. [Link]

-

Inhibition of nitrosamine formation by ascorbic acid. (1991). The American Journal of Clinical Nutrition, 53(1 Suppl), 248S-251S. [Link]

-

Formation of N-Nitrosamine Drug Substance Related Impurities in Medicines: A Regulatory Perspective on Risk Factors and Mitigation Strategies. (2023). Organic Process Research & Development, 27(7), 1213-1227. [Link]

-

Antipyrine elimination by patients under treatment with monoamine oxidase inhibitors. (1975). British Journal of Clinical Pharmacology, 2(1), 21–25. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. What is the mechanism of Antipyrine? [synapse.patsnap.com]

- 3. Factors influencing antipyrine elimination - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. alfa-chemical.com [alfa-chemical.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. An update on the current status and prospects of nitrosation pathways and possible root causes of nitrosamine formation in various pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CN106632049A - Synthesis process of 4-amino antipyrine product and preparation method of synthesis process of 4-amino antipyrine product and preparation method - Google Patents [patents.google.com]

- 9. Catalysis and inhibition of N-nitrosation reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Catalysis of nitrosation in vitro and in vivo in rats by catechin and resorcinol and inhibition by chlorogenic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Inhibition of nitrosamine formation by ascorbic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Susceptibilities of drugs to nitrosation under simulated gastric conditions - PubMed [pubmed.ncbi.nlm.nih.gov]